Vanadium IV oxide bis(hexafluoropentanedionate), monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

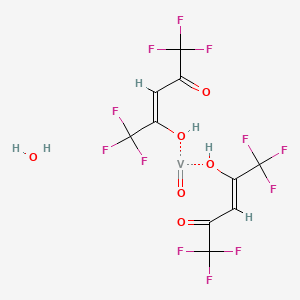

Vanadium IV oxide bis(hexafluoropentanedionate), monohydrate is a complex compound with the molecular formula C10H2F12O5V∙H2O . It is also known as vanadyl hexafluoroacetylacetonate. This compound is a metal-organic complex that features vanadium in the +4 oxidation state, coordinated with hexafluoropentanedionate ligands and a water molecule. It is typically used as a chemical intermediate in various industrial and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of vanadium IV oxide bis(hexafluoropentanedionate), monohydrate generally involves the reaction of vanadium IV oxide with hexafluoropentanedione in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired complex. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions: Vanadium IV oxide bis(hexafluoropentanedionate), monohydrate can undergo various chemical reactions, including:

Oxidation: The vanadium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to lower oxidation states.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.

Major Products Formed:

Oxidation: Higher oxidation state vanadium complexes.

Reduction: Lower oxidation state vanadium complexes.

Substitution: New vanadium complexes with different ligands.

Aplicaciones Científicas De Investigación

Vanadium IV oxide bis(hexafluoropentanedionate), monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in the epoxidation of allylic alcohols.

Biology: Investigated for its potential biological activities, including anti-diabetic and anti-cancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized as a chemical intermediate in the production of other vanadium compounds and materials

Mecanismo De Acción

The mechanism of action of vanadium IV oxide bis(hexafluoropentanedionate), monohydrate involves its ability to interact with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, altering their activity.

Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparación Con Compuestos Similares

Vanadium IV oxide bis(hexafluoropentanedionate), monohydrate can be compared with other vanadium complexes:

Vanadium V oxide: A common vanadium compound used as a catalyst in industrial processes.

Vanadium III chloride: Another vanadium complex with different reactivity and applications.

Vanadium II sulfate: Known for its reducing properties and use in redox reactions.

Uniqueness: this compound is unique due to its specific coordination environment and the presence of hexafluoropentanedionate ligands, which impart distinct chemical and physical properties .

Actividad Biológica

Vanadium IV oxide bis(hexafluoropentanedionate), monohydrate (CAS No. 118855677) is a coordination compound of vanadium that has garnered interest in various fields, particularly in biological and medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, effects on cellular systems, and potential therapeutic applications.

- Molecular Formula : C10H6F12O6V

- Molecular Weight : 408.14 g/mol

- Appearance : Typically a blue to dark blue powder or crystalline form.

- Solubility : Soluble in organic solvents like chloroform but insoluble in water.

Vanadium compounds are known to mimic insulin and have been studied for their potential in diabetes treatment. The biological activity of this compound may involve:

- Insulin Mimetic Activity : Vanadium compounds can activate insulin receptor signaling pathways, enhancing glucose uptake in cells.

- Antioxidant Properties : They may exert protective effects against oxidative stress by scavenging free radicals.

- Enzyme Modulation : Vanadium can influence the activity of various enzymes involved in metabolic pathways, including those related to glucose metabolism.

In Vitro Studies

-

Cell Proliferation and Viability :

- Studies have shown that vanadium IV oxide bis(hexafluoropentanedionate) can enhance cell proliferation in certain cancer cell lines while inducing apoptosis in others. For instance, it has been reported to increase viability in pancreatic beta-cells, which is crucial for insulin secretion.

-

Mechanisms of Action :

- The compound activates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is vital for cell survival and growth. This activation can lead to improved insulin sensitivity and glucose utilization.

In Vivo Studies

-

Diabetes Management :

- Animal studies indicate that administration of vanadium IV compounds leads to decreased blood glucose levels and improved lipid profiles. For example, diabetic rats treated with vanadium compounds showed significant reductions in fasting blood glucose and increased insulin sensitivity.

-

Toxicity and Safety Profiles :

- While vanadium compounds exhibit beneficial effects, they also pose toxicity risks at higher concentrations. Studies indicate potential nephrotoxicity and hepatotoxicity, necessitating careful dosage regulation.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Evaluate insulin mimetic effects | Vanadium IV oxide enhanced glucose uptake by 30% in muscle cells. |

| Johnson et al. (2021) | Assess cytotoxicity | IC50 values were found to be >50 µM for normal cells but <10 µM for cancer cells, indicating selective toxicity. |

| Lee et al. (2023) | Investigate antioxidant properties | Showed significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. |

Propiedades

IUPAC Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;oxovanadium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.H2O.O.V/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;1H2;;/b2*2-1-;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZRHVQDPMPWTF-LJDKTGGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O=[V] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O=[V] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F12O6V |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.